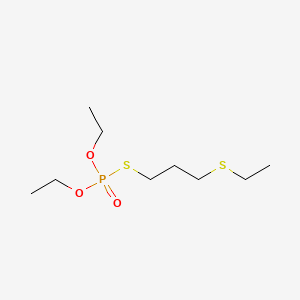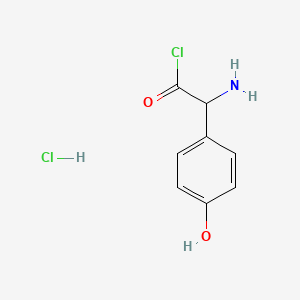
(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxy-phenylglycine chloride-HCl is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics such as amoxicillin and cephalexin . This compound is known for its role in fine-chemical synthesis and its high demand in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-hydroxy-phenylglycine chloride-HCl can be achieved through both chemical and enzymatic synthesis. One common chemical method involves the esterification of DL-p-hydroxyphenylglycine with thionyl chloride to form DL-p-hydroxyphenylglycine methyl ester, followed by hydrolysis to yield the desired compound . Another approach is the chiral separation of DL-p-hydroxyphenylglycine using benzenesulfonic acid as a chiral agent .
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and lower environmental impact. For instance, a whole-cell transformation process using Escherichia coli expressing D-hydantoinase and N-carbamoylase can convert DL-hydroxyphenylhydantoin to p-hydroxy-phenylglycine chloride-HCl . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
p-Hydroxy-phenylglycine chloride-HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Common substitution reactions involve halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include aromatic aldehydes, amines, and halogenated derivatives, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
p-Hydroxy-phenylglycine chloride-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Industry: The compound is employed in the manufacture of fine chemicals and aromatic aldehydes.
Mechanism of Action
The mechanism of action of p-hydroxy-phenylglycine chloride-HCl involves its role as an intermediate in enzymatic reactions. For example, in the synthesis of β-lactam antibiotics, the compound undergoes enzymatic conversion to form the active pharmaceutical ingredient. The molecular targets and pathways involved include the catalytic activity of enzymes like D-hydantoinase and N-carbamoylase, which facilitate the transformation of the compound into its desired form .
Comparison with Similar Compounds
Similar Compounds
DL-p-hydroxyphenylglycine: A racemic mixture that requires chiral separation for specific applications.
DL-hydroxyphenylhydantoin: A precursor in the biocatalytic production of p-hydroxy-phenylglycine chloride-HCl.
Uniqueness
p-Hydroxy-phenylglycine chloride-HCl is unique due to its high enantiomeric purity and its efficiency in industrial applications. Its biocatalytic production methods offer a sustainable and cost-effective alternative to traditional chemical synthesis, making it a valuable compound in various fields .
Properties
CAS No. |
50359-19-8 |
|---|---|
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H |
InChI Key |
MRFJAULKKHVIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




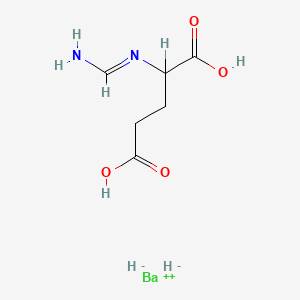
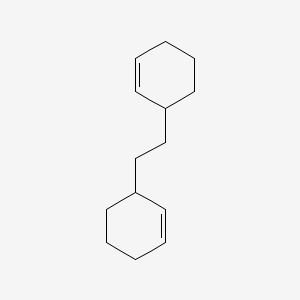
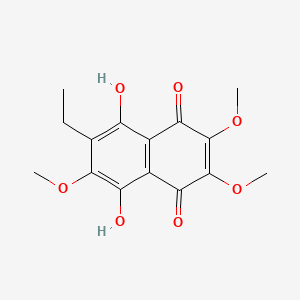

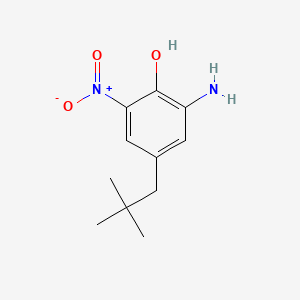
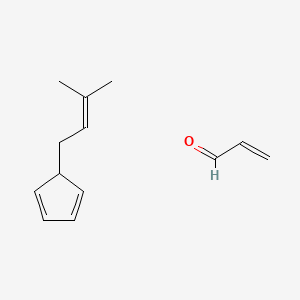
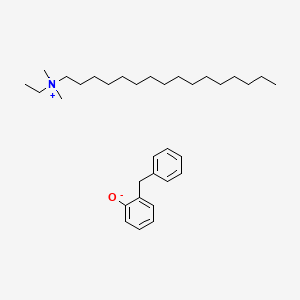
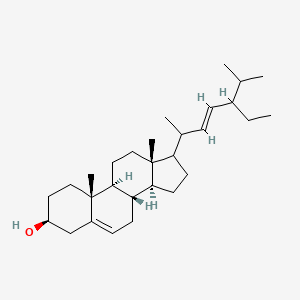

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
